molecular formula C23H29N3O6S B2741222 N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide CAS No. 872985-88-1

N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Cat. No. B2741222
CAS RN: 872985-88-1
M. Wt: 475.56
InChI Key: OQXGUJLJSPVFLP-UHFFFAOYSA-N
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Description

N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C23H29N3O6S and its molecular weight is 475.56. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Modulation of Store-Operated Calcium Entry (SOCE)

The compound has been identified as a potential modulator of SOCE, which is critical for various cellular functions including proliferation, differentiation, and apoptosis . By influencing SOCE, this compound could be used to probe the role of calcium signaling in cells and potentially serve as a tool in the development of treatments for diseases where calcium regulation is disrupted.

Antibacterial Activity

Derivatives of the compound have shown promise in antibacterial activity studies. They have been tested against various bacterial strains and found to inhibit growth, indicating potential use in developing new antibacterial agents .

Cancer Research

The compound’s derivatives have been explored for their cytotoxic activity against cancer cells. In silico studies using computational approaches like molecular docking and MD simulation have shown that these derivatives could have the potential to act against breast cancer cells .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of various complex molecules. Its unique structure allows for multi-step reactions that can lead to the creation of new compounds with potential pharmacological applications .

Probing Tool for Biological Assays

Due to its ability to interact with specific cellular pathways, the compound can be used as a probing tool in biological assays to understand the mechanism of action of various cellular processes .

Drug Development

The structural features of the compound make it a valuable candidate for drug development. Its interactions with cellular targets can be leveraged to design drugs with improved efficacy and specificity .

Pharmacological Studies

The compound’s derivatives can be used in pharmacological studies to explore their therapeutic significance. Their broad-spectrum activities make them suitable for a wide range of pharmacological applications .

Molecular Docking Studies

Molecular docking studies have utilized the compound to understand the binding affinities and interactions with various biological targets. This helps in the rational design of drugs and in predicting their behavior in biological systems .

properties

IUPAC Name

N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6S/c1-16-5-7-18(8-6-16)14-24-22(27)23(28)25-15-21-26(11-4-12-32-21)33(29,30)19-9-10-20(31-3)17(2)13-19/h5-10,13,21H,4,11-12,14-15H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXGUJLJSPVFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

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